molecular formula C28H35N3O7 B8066986 virginiamycin m1

virginiamycin m1

カタログ番号: B8066986
分子量: 525.6 g/mol
InChIキー: DAIKHDNSXMZDCU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pristinamycin IIA, also known as Ostreogrycin A, is a macrolide antibiotic and a member of the streptogramin A group of antibiotics. It is one of the components of pristinamycin, the other being pristinamycin IA. Pristinamycin IIA was first isolated from the bacterium Streptomyces virginiae, but it has also been found in other microorganisms. This compound is known for its potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of pristinamycin IIA involves the fermentation of Streptomyces virginiae or other related microorganisms. The process includes the following steps:

    Fermentation: The microorganism is cultured in a suitable medium to produce the antibiotic.

    Acidification: The fermentation broth is acidified to facilitate the extraction of the antibiotic.

    Solid-Liquid Separation: The acidified broth undergoes solid-liquid separation to obtain the filtrate.

    Decolorization: The filtrate is decolorized using macroporous resin.

    Enrichment and Analysis: The decolorized filtrate is enriched using macroporous adsorbent resin and then analyzed.

    Decolorization and Concentration: The analytical solution is further decolorized using activated carbon, followed by concentration, extraction, and alkali washing.

    Crystallization: The solution is crystallized to obtain a crude pristinamycin product, which is then recrystallized to obtain fine pristinamycin powder.

Industrial Production Methods: The industrial production of pristinamycin IIA follows similar steps as the laboratory preparation but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and high yield. The use of advanced fermentation technology and purification techniques ensures the production of high-purity pristinamycin IIA suitable for pharmaceutical applications .

化学反応の分析

Types of Reactions: Pristinamycin IIA undergoes various chemical reactions, including:

    Oxidation: Pristinamycin IIA can undergo oxidation reactions, particularly with reagents like Tollens reagent, Millon reagent, and Fehling reagent.

    Reduction: Reduction reactions can occur under specific conditions, although they are less common for this compound.

    Substitution: Substitution reactions may involve the replacement of functional groups within the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Tollens reagent, Millon reagent, Fehling reagent.

    Solvents: Dimethyl sulfoxide, methanol, chloroform.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of pristinamycin IIA .

科学的研究の応用

Pristinamycin IIA has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.

    Biology: Investigated for its interactions with bacterial ribosomes and its role in inhibiting protein synthesis.

    Medicine: Employed as an antibiotic for treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus.

    Industry: Utilized in the development of new antibiotics and antimicrobial agents .

作用機序

Pristinamycin IIA exerts its antibacterial effects by binding to the 50S subunit of the bacterial ribosome. This binding triggers a conformational change that enhances the affinity for the second component of pristinamycin, leading to the inhibition of peptide elongation. The compound blocks the formation of a peptide bond between the growing peptide chain (peptidyl-tRNA) linked to the 50S ribosome and aminoacyl-tRNA. This action effectively halts protein synthesis, resulting in a bacteriostatic effect .

類似化合物との比較

Pristinamycin IIA is part of the streptogramin A group of antibiotics, which includes several similar compounds:

    Virginiamycin M1:

    Mikamycin A: Another streptogramin A antibiotic with comparable antibacterial activity.

    Streptogramin A: A general term for antibiotics in this group, including pristinamycin IIA and its analogs.

Uniqueness: Pristinamycin IIA is unique due to its potent activity against methicillin-resistant Staphylococcus aureus and its ability to synergize with other antibiotics in the streptogramin group. This synergistic effect enhances its overall antibacterial efficacy .

生物活性

Virginiamycin M1 (VM1) is a macrocyclic lactone antibiotic derived from the actinobacterium Streptomyces virginiae. It is primarily recognized for its potent antibacterial properties, particularly against Gram-positive bacteria, including strains resistant to conventional antibiotics such as methicillin-resistant Staphylococcus aureus (MRSA). This article delves into the biological activity of VM1, exploring its mechanisms of action, efficacy, and applications in various fields.

This compound operates through a unique mechanism that involves the inhibition of protein synthesis. It acts synergistically with other components of the virginiamycin family, particularly virginiamycin S1 (VS1), to enhance its antibacterial effects. The primary action of VM1 is to bind to the 50S ribosomal subunit, blocking the formation of peptide bonds during protein elongation. This inhibition occurs by preventing the binding of aminoacyl-tRNA to the peptidyl-tRNA complex on the ribosome, effectively stalling protein synthesis in susceptible bacteria .

Antibacterial Efficacy

The antibacterial efficacy of this compound has been extensively studied. It has demonstrated significant activity against a variety of Gram-positive bacteria. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against selected bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus (MRSA)0.5
Enterococcus faecium2.0
Streptococcus pneumoniae0.25
Clostridium perfringens0.5

These values indicate that VM1 is particularly effective against MRSA, making it a valuable option in treating infections caused by antibiotic-resistant strains .

Production and Optimization

The production of this compound has been optimized using various strains of Streptomyces. A notable study involved the VKM Ac-2738D strain, which was engineered for high-yield production. This strain achieved a final titer of 5.6 g/L under optimized conditions, with a favorable M1:S1 ratio of approximately 74:26, enhancing the overall antimicrobial activity . The simultaneous production of both M1 and S1 is crucial for maximizing their synergistic effects.

Clinical Applications

This compound has been utilized in veterinary medicine, particularly in livestock feed to prevent and treat infections. A study highlighted its effectiveness in reducing bacterial loads in animal feed, which subsequently lowers the risk of transmission to humans through food products . The compound's ability to remain stable in feed matrices has made it a preferred choice for maintaining animal health.

Research on Derivatives

Research into derivatives of this compound has shown promising results in enhancing its biological activity. For instance, derivatives with functionalized side chains have been synthesized and tested for increased ribosomal binding affinity and antibacterial potency. These derivatives have exhibited improved MIC values compared to the parent compound, indicating potential for further development as novel antibiotics .

特性

IUPAC Name

21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N3O7/c1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIKHDNSXMZDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21411-53-0
Record name Virginiamycin M1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.327
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
virginiamycin m1
Reactant of Route 2
virginiamycin m1
Reactant of Route 3
virginiamycin m1
Reactant of Route 4
virginiamycin m1
Reactant of Route 5
virginiamycin m1
Reactant of Route 6
virginiamycin m1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。